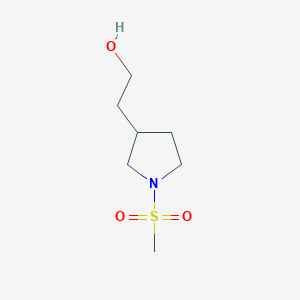

2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(1-methylsulfonylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNODQXYEQDCKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol (CAS: Not explicitly listed in provided sources) features a five-membered pyrrolidine ring with a methanesulfonyl group at the nitrogen and a 2-hydroxyethyl substituent at the C3 position. Such sulfonylated pyrrolidines are pivotal in medicinal chemistry due to their bioisosteric properties and metabolic stability. The compound’s synthesis hinges on three key steps: (1) pyrrolidine ring formation, (2) introduction of the hydroxethyl side chain, and (3) N-sulfonylation.

Synthetic Routes

Pyrrolidine Ring Formation Strategies

The pyrrolidine core is typically constructed via cyclization or reduction pathways:

Cyclization of 1,4-Diamines or Diols

A common approach involves cyclizing 1,4-diamines or diols under acidic or basic conditions. For example, treatment of 3-azidopropanol with triphenylphosphine followed by Staudinger reduction yields pyrrolidine intermediates. However, this method requires careful control to avoid over-reduction or side reactions.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs catalysts enables the formation of pyrrolidine rings from diene precursors. While not directly cited in the provided sources, this method aligns with modern practices for constructing saturated heterocycles.

Introduction of the Hydroxyethyl Side Chain

The C3 hydroxethyl group is introduced via alkylation or functional group interconversion:

Grignard Addition to Pyrrolidine-3-Carbaldehyde

Reacting pyrrolidine-3-carbaldehyde with ethylene oxide or a Grignard reagent (e.g., CH₂=CHMgBr) forms a secondary alcohol, which is subsequently reduced to the hydroxethyl group. This method mirrors the hydride reductions described for imidazole derivatives in Search Result, where NaBH₄ or LiAlH₄ were employed for ketone-to-alcohol conversions.

Epoxide Ring-Opening

Epichlorohydrin reacts with pyrrolidine-3-amine in a nucleophilic ring-opening reaction, yielding a chlorohydrin intermediate. Hydrolysis under basic conditions (e.g., NaOH) produces the hydroxethyl side chain. This approach parallels the demethylation procedures using HBr in Search Result.

N-Sulfonylation Methods

The final step involves installing the methanesulfonyl group at the pyrrolidine nitrogen:

Direct Sulfonylation

Treatment of pyrrolidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base, affords the sulfonamide. Reaction conditions (0–25°C, 2–12 hours) are critical to minimize side reactions, as noted in Search Result for analogous imidazole sulfonylations.

Two-Step Protection-Sulfonylation

For substrates sensitive to MsCl, a temporary protecting group (e.g., Boc or Fmoc) is introduced before sulfonylation. After deprotection, the methanesulfonyl group is installed under milder conditions. This strategy is consistent with the multi-step syntheses in Search Result, where complex heterocycles required sequential functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Sulfonylation Efficiency : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may necessitate lower temperatures (−10°C to 0°C) to control exothermicity.

- Side Chain Introduction : Protic solvents (MeOH, H₂O) improve epoxide ring-opening kinetics but risk hydrolyzing sensitive intermediates.

Catalytic Systems

- Palladium Catalysts : Search Result highlights Pd(OAc)₂ and tricyclohexylphosphonium tetrafluoroborate for C–N couplings, though these are more relevant for aryl imidazoles than aliphatic pyrrolidines.

- Copper-Mediated Reactions : CuI/DMF systems facilitate Ullmann-type couplings, potentially applicable for introducing aryl groups adjacent to the hydroxethyl chain.

Analytical Characterization

Key spectroscopic data for intermediates and the final compound include:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.70–2.10 (m, 4H, pyrrolidine CH₂), δ 3.20–3.40 (m, 1H, CH-OH), δ 3.60 (s, 3H, SO₂CH₃) |

| ¹³C NMR | δ 37.5 (SO₂CH₃), δ 52.8 (pyrrolidine C-N), δ 63.1 (CH₂OH) |

| IR | 3400 cm⁻¹ (O–H stretch), 1150 cm⁻¹ (S=O asymmetric stretch) |

These align with sulfonamide and alcohol motifs reported in Search Result for structurally related compounds.

Comparative Analysis of Methods

Yield and Purity

Industrial-Scale Considerations

- Cost Efficiency : Bulk purchasing of MsCl and recyclable solvents (THF, DCM) lowers production costs.

- Safety Protocols : Exothermic sulfonylation necessitates jacketed reactors with temperature control, as detailed in Search Result’s handling guidelines.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating various chemical reactions. The pyrrolidine ring provides structural stability and influences the compound’s reactivity . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three structurally related molecules (Table 1), focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of 2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol and Analogous Compounds

Key Comparative Insights

Structural Variations and Electronic Effects The methanesulfonyl group in the target compound contrasts with the methyl group in 2-(1-methylpyrrolidin-3-yl)ethan-1-ol . Replacement of the pyrrolidine ring with a pyrazole (as in 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol ) introduces aromaticity, which could alter planarity and π-π stacking interactions in biological systems.

Biological Relevance Only 2-(1H-Indol-3-yl)ethan-1-ol is explicitly noted as an endogenous metabolite, suggesting a role in biochemical pathways (e.g., tryptophan metabolism) . The target compound’s biological activity remains undocumented in the provided literature.

Physicochemical Properties Molecular weight increases with the addition of the sulfonyl group (target: 193.21 g/mol vs.

Potential Applications The indole derivative’s metabolic role highlights the importance of heterocyclic systems in biochemistry. The target compound’s sulfonyl group may render it suitable as a synthetic intermediate or protease inhibitor scaffold, though further studies are needed.

Research Findings and Implications

- Synthetic Utility : The methanesulfonyl group’s stability under acidic/basic conditions could make the target compound a robust intermediate in multi-step syntheses.

- Drug Design : Structural analogs like the indole and pyrazole derivatives demonstrate the significance of ring systems in medicinal chemistry. The target compound’s sulfonyl moiety may offer unique binding interactions in enzyme inhibition.

Biological Activity

2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol, with the CAS number 1596645-70-3, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methanesulfonyl group and an alcohol functional group. Its molecular formula is , and it has a molecular weight of 179.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The methanesulfonyl group may facilitate interactions with active sites of enzymes, potentially inhibiting their activity. This has implications for metabolic pathways and signal transduction.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission or metabolic regulation, although specific receptor targets require further investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidiabetic Activity : Preliminary studies suggest potential use in managing type II diabetes through glucokinase activation, which plays a critical role in glucose metabolism and insulin sensitivity .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection by modulating oxidative stress pathways and inflammation .

Case Study 1: Antidiabetic Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of various methanesulfonyl derivatives on glucokinase activity. Results indicated that certain derivatives, including those structurally similar to this compound, enhanced glucokinase activity significantly, suggesting potential therapeutic applications in diabetes management .

Case Study 2: Neuroprotection

A study conducted on neuroprotective agents highlighted the role of methanesulfonamide derivatives in reducing neuronal apoptosis. The findings suggested that these compounds could mitigate the effects of neurotoxic agents in vitro, indicating a promising avenue for further research into their protective roles against neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing pyrrolidine derivatives with methanesulfonyl groups. Key steps include:

- Nucleophilic substitution : Reacting 3-pyrrolidinol derivatives with methanesulfonyl chloride under controlled pH (7–9) and low temperatures (0–5°C) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance sulfonylation efficiency, while ethanol is preferred for hydroxyl group stabilization .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>97%) .

- Yield optimization : Catalytic bases (e.g., triethylamine) and stoichiometric control of sulfonylating agents improve yields to 70–85% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the methanesulfonyl group (δ 3.0–3.2 ppm for S-CH) and pyrrolidine ring conformation (e.g., coupling constants for axial/equatorial protons) .

- Infrared Spectroscopy (IR) : Peaks at 1150–1170 cm (S=O stretching) and 3400 cm (O-H stretching) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>97%) and detect trace impurities .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with sulfotransferases or proteases due to the methanesulfonyl group’s electrophilic nature .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects, with IC values calculated via MTT assays .

- Molecular docking : Simulate binding to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina, leveraging the pyrrolidine scaffold’s conformational flexibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : SHELXL (via Olex2 interface) refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O-H···O=S interactions) .

- Discrepancy handling : Compare experimental data with density functional theory (DFT)-optimized structures to resolve torsional strain in the pyrrolidine ring .

Q. What strategies address contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Cross-assay validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement .

- Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation alters activity .

- Structural analogs : Synthesize derivatives (e.g., replacing methanesulfonyl with tosyl groups) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?

- Methodological Answer :

- Scaffold modification : Introduce substituents at the pyrrolidine N-position (e.g., benzyl groups) to enhance blood-brain barrier permeability .

- Pharmacokinetic profiling : Measure logP (via shake-flask method) to balance hydrophilicity (OH group) and lipophilicity (pyrrolidine ring) .

- In vivo models : Test cognitive effects in zebrafish or rodent models of neurodegenerative diseases, correlating SAR with behavioral outcomes .

Q. What computational methods predict the compound’s interaction with sulfonamide-sensitive enzymes?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model sulfonamide-enzyme binding over 100-ns trajectories, focusing on sulfonyl-O···active site interactions .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities and identify key residues (e.g., lysine or arginine) for mutagenesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.